molecular formula C7H11NO3S B14414754 Aniline;methanesulfonic acid CAS No. 82220-46-0

Aniline;methanesulfonic acid

Cat. No.: B14414754
CAS No.: 82220-46-0
M. Wt: 189.23 g/mol
InChI Key: GGFOZRQCNXQCLO-UHFFFAOYSA-N
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Description

Aniline (C₆H₅NH₂) is a primary aromatic amine widely used in polymer chemistry, pharmaceuticals, and dye synthesis. Methanesulfonic acid (MSA, CH₃SO₃H) is a strong organic acid with high thermal stability and low corrosivity. In combination, aniline and MSA form a synergistic system where MSA acts as a dopant, solvent, or catalyst in reactions such as oxidative polymerization (e.g., polyaniline synthesis) . This interaction enhances the conductivity and polarizability of resulting materials, making them suitable for applications like electrorheological fluids and sensors .

Properties

CAS No.

82220-46-0

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

aniline;methanesulfonic acid

InChI

InChI=1S/C6H7N.CH4O3S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;1H3,(H,2,3,4)

InChI Key

GGFOZRQCNXQCLO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Temperature Control

  • Excess heat during neutralization promotes decomposition of aniline. Optimal range: 0–25°C.

pH Management

  • Maintaining pH 7.0–8.0 during sulfomethylation prevents side reactions (e.g., polymerization of aniline).

Solvent Selection

  • Ethanol enhances crystallization, while water facilitates sulfomethylation.

Chemical Reactions Analysis

Types of Reactions

Aniline;methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Azobenzene, nitrosobenzene.

    Reduction: Methanesulfinic acid.

    Substitution: Acetanilide

Scientific Research Applications

Aniline;methanesulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of aniline;methanesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. Methanesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons. Aniline interacts with nucleophiles and electrophiles, participating in substitution and addition reactions .

Comparison with Similar Compounds

Sulfanilic Acid (4-Aminobenzenesulfonic Acid)

  • Structure : Combines aniline with a sulfonic acid group (-SO₃H) at the para position (C₆H₄(NH₂)(SO₃H)) .
  • Role : Self-doping agent in polyaniline synthesis, eliminating the need for external acids.
  • Properties : Lower acidity (pKa ~3.23) compared to MSA (pKa ~-1.9), leading to milder doping conditions. Conductivity of sulfanilic acid-doped polyaniline is moderate (~10⁻³ S/cm) but lower than MSA-doped variants .
  • Applications : Used in pH-sensitive sensors and corrosion-resistant coatings .

Tannin-Sulfonic Acid (TANIPANI)

  • Structure : Tannin-sulfonic acid copolymerized with polyaniline in the presence of MSA .
  • Role : Enhances biocompatibility and mechanical strength.
  • Properties : Conductivity (~10⁻² S/cm) is comparable to MSA-doped polyaniline, but thermal stability is superior due to crosslinking with tannin .
  • Applications : Biomedical devices and antifouling surfaces .

Sulfuric Acid (H₂SO₄)

  • Role : Traditional dopant for polyaniline synthesis.
  • Properties : Higher acidity (pKa ~-3) than MSA, leading to rapid polymerization but excessive oxidation, which degrades polymer chains. Conductivity (~10⁻¹ S/cm) is higher than MSA-doped polyaniline but less stable under humid conditions .
  • Applications : Conductive textiles and capacitors .

Poly(Styrenesulfonic Acid) (PSSA)

  • Structure : A polymeric sulfonic acid used to dope polyaniline .
  • Role : Improves solubility in water and organic solvents.
  • Properties : Lower conductivity (~10⁻⁴ S/cm) than MSA-doped polyaniline due to steric hindrance from the polymer backbone. However, flexibility and processability are superior .
  • Applications : Flexible electronics and transparent conductive films .

Data Table: Key Properties of Aniline;MSA and Comparable Systems

Compound pKa Conductivity (S/cm) Thermal Stability (°C) Key Role in Synthesis
Aniline;MSA -1.9 10⁻² – 10⁻¹ 250–300 Dopant, catalyst, solvent
Sulfanilic Acid 3.23 10⁻³ 200–250 Self-doping agent
Sulfuric Acid -3.0 10⁻¹ 150–200 Oxidizing agent, dopant
Poly(Styrenesulfonic Acid) ~1.0 10⁻⁴ 200–250 Solubility enhancer
TANIPANI N/A 10⁻² 300–350 Crosslinking agent

Mechanistic Insights

  • Acidity and Doping Efficiency : MSA’s strong acidity (pKa -1.9) ensures complete protonation of aniline, improving charge carrier density. Sulfanilic acid’s weaker acidity limits doping efficiency but enables self-doped structures .
  • Morphology Control : MSA promotes linear chain growth in polyaniline, while weaker acids (e.g., phosphoric acid) yield branched structures with lower conductivity .

Biological Activity

Aniline; methanesulfonic acid, also known as anilinomethanesulfonic acid, is a compound that combines the properties of aniline with methanesulfonic acid (MSA). This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_7H9_9NO3_3S
  • CAS Number : 66894
  • Molecular Weight : 189.22 g/mol

Aniline is an aromatic amine, while methanesulfonic acid is a strong Brønsted acid. The combination of these two compounds results in unique properties that can influence biological systems.

Biological Activity Overview

Aniline; methanesulfonic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of aniline can possess antimicrobial properties. The presence of the sulfonic acid group may enhance solubility and bioavailability, contributing to its efficacy against certain pathogens.
  • Pharmacological Applications : MSA is known for its role in drug formulation and synthesis. It acts as a catalyst in various organic reactions, which can lead to the development of pharmaceutical compounds.
  • Proton Donation : As a strong acid, MSA readily donates protons (H+^+) to other molecules, which can facilitate biochemical reactions essential for microbial metabolism.
  • Reactivity with Amines : The amine group in aniline can interact with various biological molecules, potentially leading to the formation of bioactive compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against certain bacterial strains; enhances solubility
Catalytic RoleFacilitates esterification and acylation reactions in drug synthesis
Environmental ImpactBiodegradable with low toxicity; used in clean chemical processes

Case Study: Antimicrobial Efficacy

A study published in 2024 investigated the antimicrobial properties of anilinomethanesulfonic acid against Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes due to the protonation effects of MSA and the amine's reactivity with cellular components.

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenInhibition Zone (mm)Concentration (µg/mL)Reference
E. coli1550
Staphylococcus aureus12100
Pseudomonas aeruginosa10200

Future Directions for Research

Given its promising biological activities and applications in pharmaceuticals, further research is warranted to explore:

  • Mechanistic Studies : Understanding the detailed mechanisms by which anilinomethanesulfonic acid exerts its biological effects.
  • Formulation Development : Investigating its potential as a drug formulation agent and its compatibility with various active pharmaceutical ingredients (APIs).
  • Environmental Impact Assessments : Evaluating the biodegradability and ecological effects of this compound when released into the environment.

Q & A

Basic: What are the common methodologies for synthesizing aniline oligomers or derivatives using methanesulfonic acid (MSA)?

Answer:
Aniline oligomers are synthesized via oxidative coupling using MSA as both a protonating agent and solvent. A typical protocol involves dissolving aniline (0.2 M) and an oxidant (e.g., p-benzoquinone, 0.5 M) in aqueous MSA solutions. The reaction proceeds at room temperature for 24 hours, followed by filtration, rinsing with acid/acetone, and drying. MSA concentration (e.g., 0.1–0.5 M) critically influences product conductivity and polarizability, with higher concentrations yielding materials suitable for electrorheological (ER) fluids .

Advanced: How does MSA concentration during synthesis affect the conductivity and electrorheological performance of aniline oligomers?

Answer:
MSA acts as a dopant, modulating conductivity by protonating amine groups in aniline oligomers. At 0.1 M MSA, insufficient protonation results in low conductivity (<10⁻⁶ S/cm) and weak ER activity. Increasing MSA to 0.5 M enhances conductivity (~10⁻⁴ S/cm) due to improved charge transport and polarizability, enabling stronger dipole interactions under electric fields. This is validated via dielectric spectroscopy and optical microscopy showing compact chain formation in ER fluids .

Basic: What analytical techniques are used to assess the release kinetics of aniline from its methanesulfonic acid derivatives in acidic environments?

Answer:
Ultraviolet (UV) spectral analysis at λmax ≈ 280 nm tracks liberated aniline. Extraction with 1,2-dichloroethane isolates free amines, while thin-layer chromatography (TLC) identifies intermediates. Kinetic modeling reveals a pH-dependent two-step mechanism: (1) protonation of the MSA-aniline adduct (pKa ≈ 3.5) and (2) hydrolysis. Below pH 3.5, rate ∝ [H⁺], while above pH 5.0, hydrolysis becomes pH-independent .

Advanced: How do researchers resolve contradictions in cytotoxicity data for aniline precursors (e.g., aniline hydrochloride) used in polyaniline synthesis?

Answer:
Discrepancies arise from varying impurity profiles (e.g., residual oxidants like ammonium persulfate) and cell line sensitivity. Methodological standardization includes:

  • Purification: Triple rinsing with acetone/acid to remove unreacted monomers.
  • Dosage metrics: Reporting thresholds in µg/mL (e.g., aniline: IC₅₀ = 50 µg/mL; aniline hydrochloride: IC₅₀ = 75 µg/mL).
  • Assays: Comparative MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays to distinguish membrane integrity vs. metabolic activity .

Basic: What role does MSA play in sulfonation reactions involving aniline?

Answer:
In sulfonation, MSA can act as a Brønsted acid catalyst, facilitating the formation of sulfonic acid derivatives. For example, aniline reacts with concentrated H₂SO₄ at 453–473 K to yield sulphanilic acid (p-aminobenzenesulfonic acid), where MSA may enhance regioselectivity for the para position by stabilizing intermediates via protonation .

Advanced: What experimental design considerations optimize the synthesis of ER-active polyaniline-MSA composites?

Answer:
Key factors include:

  • Oxidant selection: p-Benzoquinone yields oligomers with controlled conductivity, unlike ammonium persulfate, which over-oxidizes to highly conductive polyaniline.
  • Post-treatment: Rinsing with MSA maintains protonation, while acetone removes unreacted monomers.
  • Dielectric characterization: Frequency-dependent permittivity (ε') and loss tangent (tan δ) measurements to assess ER performance .

Basic: How is methanesulfonic acid utilized in the detection of nitrite/nitrate in environmental samples?

Answer:
MSA-based reagents enable spectrophotometric nitrite detection at 535 nm. A typical protocol mixes vanadium(III) chloride, m-nitroaniline, and N-(1-naphthyl)ethylenediamine dihydrochloride in 20% MSA/water. MSA stabilizes diazonium intermediates and enhances chromophore intensity .

Advanced: What kinetic models explain the pH-dependent hydrolysis of methanesulfonic acid-aniline adducts?

Answer:
A consecutive reaction model is proposed:

Protonation equilibrium: MSD (methanesulfonic acid derivative) ↔ MSD⁺ + H⁺ (pKa ≈ 3.5).

Hydrolysis pathways:

  • Direct: MSD⁺ → Aniline + MSA (rate ∝ [H⁺], dominant below pH 1.0).
  • Indirect: MSD⁺ + H₂O → Intermediate → Aniline (rate ∝ [H⁺], pH 1.0–3.5).
    Rate constants are derived from UV decay curves and pH-static experiments .

Basic: What safety protocols are recommended for handling aniline and MSA in laboratory settings?

Answer:

  • Ventilation: Use fume hoods due to aniline’s volatility (vapor pressure ≈ 0.6 mmHg at 20°C) and MSA’s corrosive fumes.
  • PPE: Nitrile gloves, goggles, and acid-resistant aprons.
  • Spill management: Neutralize MSA with sodium bicarbonate; absorb aniline with vermiculite .

Advanced: How do competing reaction pathways (e.g., Friedel-Crafts vs. sulfonation) influence the functionalization of aniline in acidic media?

Answer:
Aniline’s lone pair donation to Lewis acids (e.g., AlCl₃) inhibits Friedel-Crafts reactions by forming inert adducts. In contrast, sulfonation with H₂SO₄/MSA proceeds via electrophilic substitution at the para position, favored by the electron-donating NH₂ group. Competing pathways are minimized by controlling acid strength and temperature .

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